2-Bromo-7-fluorophenazine
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Overview
Description
2-Bromo-7-fluorophenazine is a nitrogen-containing heterocyclic compound belonging to the phenazine classThis compound is characterized by the presence of bromine and fluorine atoms on the phenazine core, which can influence its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-7-fluorophenazine can be synthesized through various methods, including the Wohl-Aue reaction, which involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone in the presence of an oxidizing agent . Another common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated phenazine under palladium catalysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination and fluorination of the phenazine core, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-7-fluorophenazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The phenazine core can undergo oxidation or reduction, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced phenazine compounds .
Scientific Research Applications
2-Bromo-7-fluorophenazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-7-fluorophenazine involves its interaction with specific molecular targets and pathways. In biological systems, it can disrupt bacterial cell membranes, leading to cell lysis and death. The compound may also interfere with cellular respiration and electron transport chains, further contributing to its antimicrobial activity .
Comparison with Similar Compounds
- 2-Bromo-7-chlorophenazine
- 2-Amino-7-chlorophenazine
- 7-Chloro-1-iodophenazine
- 1-Bromophenazine
- 2-Bromo-7-methoxyphenazine
- 2-Fluoro-7-chlorophenazine
- 8-Bromo-1-fluorophenazine
- 8-Chloro-1-fluorophenazine
Uniqueness: 2-Bromo-7-fluorophenazine is unique due to the presence of both bromine and fluorine atoms on the phenazine core. This combination can influence its chemical reactivity and biological activity, making it a valuable compound for various applications. Compared to other similar compounds, it may exhibit different antimicrobial properties and reactivity patterns, which can be advantageous in specific research and industrial contexts .
Properties
IUPAC Name |
2-bromo-7-fluorophenazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrFN2/c13-7-1-3-9-11(5-7)15-10-4-2-8(14)6-12(10)16-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQFKJMBSPIPKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C3C=CC(=CC3=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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